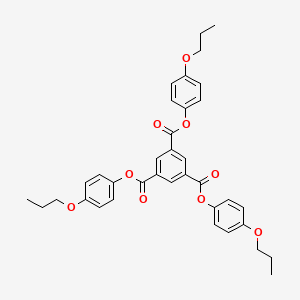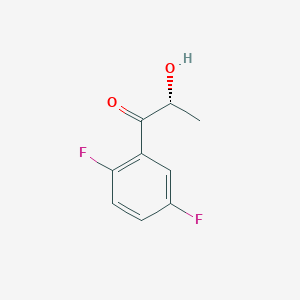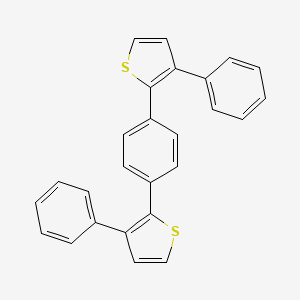![molecular formula C21H15F2N3O B14184643 N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea CAS No. 917966-23-5](/img/structure/B14184643.png)
N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both indole and difluorophenyl groups, suggests potential biological activity and utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea typically involves the reaction of 2,4-difluoroaniline with an isocyanate derivative of 2-(1H-indol-2-yl)phenyl. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the difluorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Difluorophenyl)-N’-phenylurea: Lacks the indole group, potentially less bioactive.
N-(2,4-Difluorophenyl)-N’-(2-pyridyl)urea: Contains a pyridine ring instead of an indole, different electronic properties.
N-(2,4-Difluorophenyl)-N’-(2-thienyl)urea: Contains a thiophene ring, different reactivity.
Uniqueness
N-(2,4-Difluorophenyl)-N’-[2-(1H-indol-2-yl)phenyl]urea is unique due to the presence of both difluorophenyl and indole groups, which may confer distinct biological and chemical properties compared to other urea derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propriétés
Numéro CAS |
917966-23-5 |
|---|---|
Formule moléculaire |
C21H15F2N3O |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-3-[2-(1H-indol-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H15F2N3O/c22-14-9-10-19(16(23)12-14)26-21(27)25-18-8-4-2-6-15(18)20-11-13-5-1-3-7-17(13)24-20/h1-12,24H,(H2,25,26,27) |
Clé InChI |
LANSHFPZOFCXOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=O)NC4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



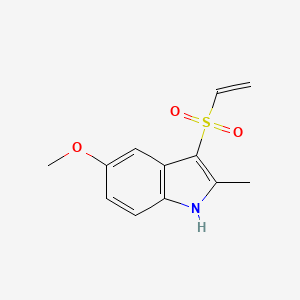
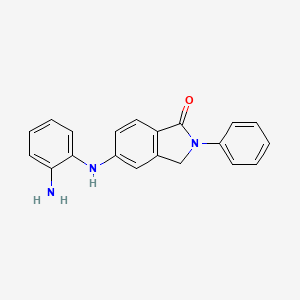
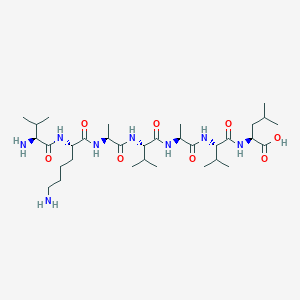
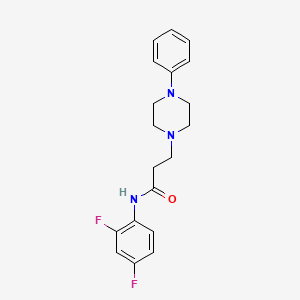
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
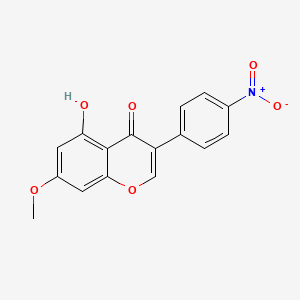


![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
